

Ravoxertinib experimental reproducibility improvement

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

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Ravoxertinib Fundamentals & Quantitative Data

Ravoxertinib is a potent, orally available, and selective inhibitor of ERK1 and ERK2 kinases, which are part of the MAPK signaling pathway crucial for cell proliferation and survival [1] [2].

Key Biochemical and In Vitro Profile

This table summarizes the core quantitative data essential for experiment planning:

Parameter	Value	Context / Measurement
IC50 (ERK1)	1.1 nM	Biochemical assay [2]
IC50 (ERK2)	0.3 nM	Biochemical assay [2]
IC50 (p-RSK)	12 nM	Downstream target in tumor cells [2]
Solubility (DMSO)	~81 mg/mL (183.73 mM)	Sonication is recommended [2]
Solubility (Ethanol)	~81 mg/mL (183.73 mM)	Sonication is recommended [2]

Comparative Analysis in Live-Cell Models

This data can help you select the appropriate cell lines and set appropriate concentration ranges for your assays.

Cell Line	Cancer Type	Genetic Background	ERK Inhibition IC50	Cell Viability IC50
SH-SY5Y	Neuroblastoma	ALK ^{F1174L}	97 nM [1]	467 nM [1]
HCT-116	Colon Carcinoma	KRAS ^{G13D}	Information missing	Information missing
H1299	Lung Adenocarcinoma	NRAS ^{Q61K}	Information missing	Information missing

Experimental Protocols & Workflows

Here are detailed methodologies for key applications of **Ravoxertinib**, compiled from research literature.

1. Inhibition of ERK1/2 Signaling in Immune Cells This protocol is used to study the role of ERK in macrophage polarization [3].

- **Cell Type:** Human monocytes, purified via MACS.
- **Procedure:**
 - Coat a 48-well plate with anti-human CD137 mAbs (e.g., Clone 4B4-1) at 10 µg/mL in DPBS overnight at 4°C.
 - Remove the coating solution and seed purified monocytes at a density of 0.5×10^6 cells per well.
 - **Ravoxertinib Treatment:** Add **Ravoxertinib** directly to the culture medium at the desired concentration immediately after seeding the cells.
 - Culture the cells for 4 days under standard conditions (37°C, 5% CO₂) for subsequent analysis.

2. Verification of DUSP22 Signaling Pathway in Endothelial Cells This protocol is for modeling Endothelial-Mesenchymal Transition (EndMT) [3].

- **Cell Type:** Human Umbilical Vein Endothelial Cells (HUVECs).
- **Procedure:**
 - Culture HUVECs in complete medium until 80-90% confluent.

- To establish the EndMT model, incubate HUVECs for 48 hours in starvation medium containing 10 ng/mL of Transforming Growth Factor- β (TGF- β).
- **Ravoxertinib Treatment:** Use **Ravoxertinib** to verify the involvement of the DUSP22 signaling pathway in this process. The specific concentration and timing should be optimized for your system.

3. In Vivo Administration for Tumor Growth Inhibition Ravoxertinib has demonstrated efficacy in mouse xenograft models [2].

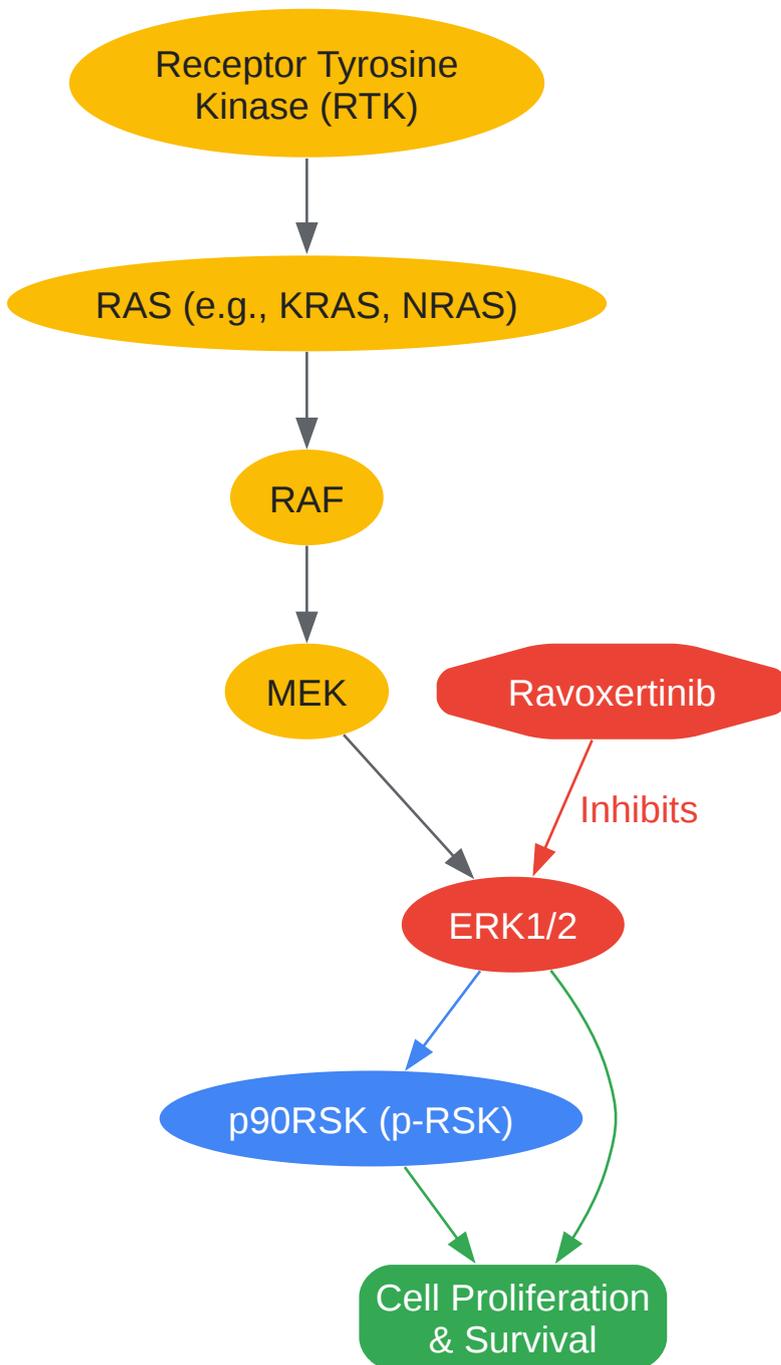
- **Formulation:** Prepare an in vivo formulation, for example: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. The solution concentration is often around 2 mg/mL, and sequential mixing with sonication is recommended for clarity [2].
- **Dosage & Route:** Administer via oral gavage (p.o.). The exact dosage and schedule depend on the specific tumor model and institutional guidelines.

Troubleshooting Common Experimental Issues

- **Unexpected High Toxicity or Off-Target Effects:** Some ERK inhibitors, like SCH772984 and VX-11e, can induce toxicity not directly linked to ERK inhibition in certain cell lines (e.g., SH-SY5Y, HCT-116) [1]. If you observe excessive cell death at low concentrations, compare your results with the viability/ERK inhibition correlation data in the tables above. **Ravoxertinib** may offer a better profile for your specific cell model.
- **ERK Reactivation Over Time:** Inhibitors like the MEK inhibitor PD0325901 and the ERK inhibitors LY3214996 and ulixertinib have been shown to be prone to ERK reactivation over time, which can lead to resistance [1]. If you observe a loss of inhibitor effect in longer-term assays, consider adding a fresh dose of the inhibitor during the experiment. Note that cells resistant to MEK inhibition may remain sensitive to ERK inhibitors like ulixertinib [1].
- **Handling and Solubility:** **Ravoxertinib** has good solubility in DMSO and ethanol, but sonication is recommended to fully dissolve the compound [2]. Always prepare fresh stock solutions and store them at -20°C or -80°C for long-term stability.

Signaling Pathway & Experimental Workflow

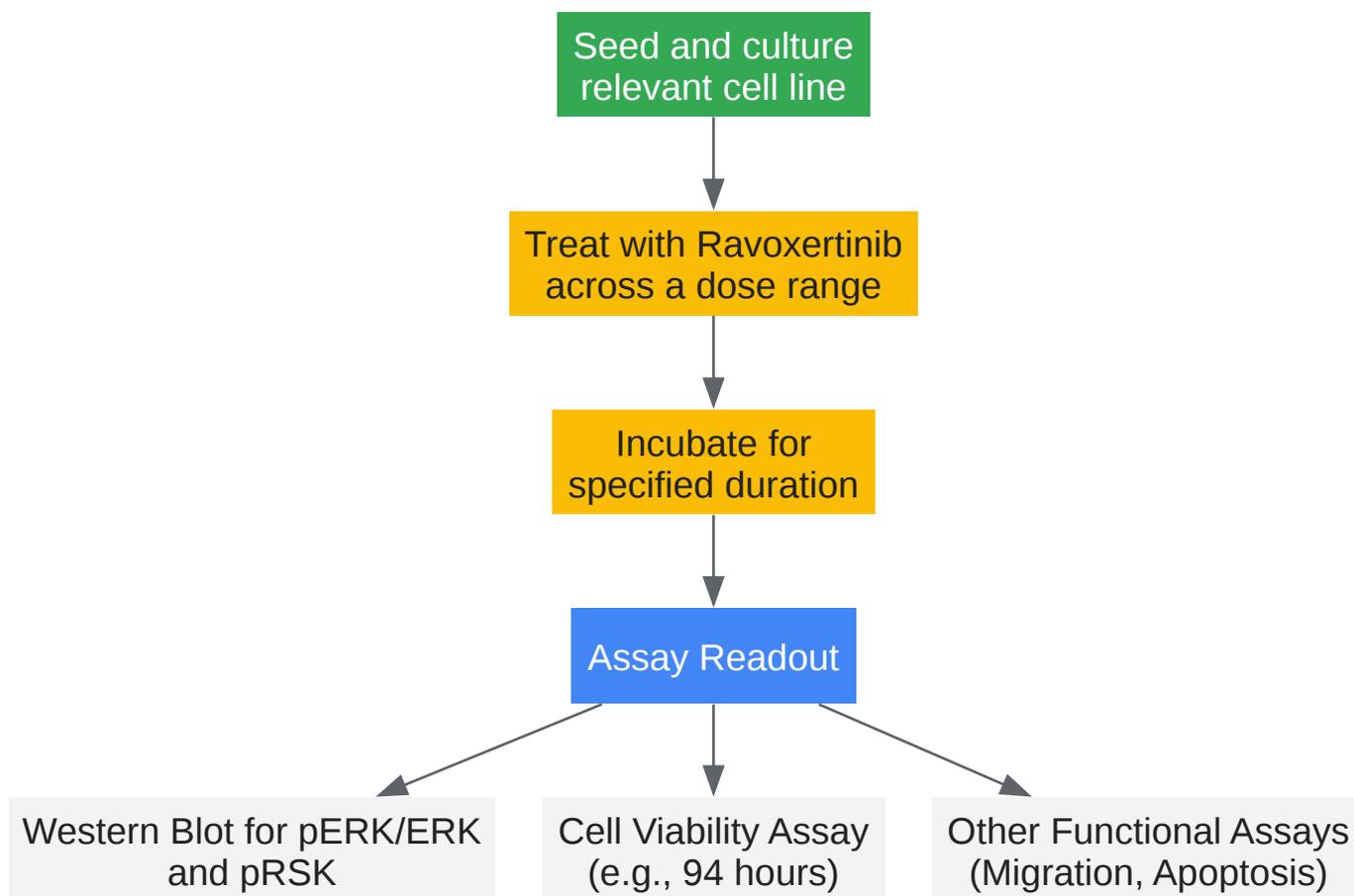
The following diagram illustrates the primary signaling pathway targeted by **Ravoxertinib**, providing a visual context for its mechanism of action.



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*Figure 1: **Ravoxertinib** inhibits the ERK1/2 node in the MAPK signaling pathway, suppressing downstream effects like cell proliferation.*

This diagram outlines a generalized workflow for testing **Ravoxertinib** in a cell-based assay, which can be adapted to your specific research question.



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Figure 2: A generic workflow for evaluating the effects of **Ravoxertinib** in cell-based experiments.

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To cite this document: Smolecule. [Ravoxertinib experimental reproducibility improvement].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548769#ravoxertinib-experimental-reproducibility-improvement>]

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